3-Fluoro-2-(2-methoxyethoxy)aniline
Description
Properties
IUPAC Name |
3-fluoro-2-(2-methoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2/c1-12-5-6-13-9-7(10)3-2-4-8(9)11/h2-4H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOUTLDHFOLMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Fluoro-2-(2-methoxyethoxy)aniline typically involves the reaction of 3-fluoroaniline with 2-(2-methoxyethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve bulk manufacturing and sourcing of raw materials to produce the compound on a larger scale .
Chemical Reactions Analysis
3-Fluoro-2-(2-methoxyethoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Applications
-
Intermediate in Drug Synthesis :
- 3-Fluoro-2-(2-methoxyethoxy)aniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly useful in creating drugs that target specific biological pathways, such as those involved in cancer treatment or neurological disorders.
-
Biological Activity :
- Research indicates that derivatives of 3-fluoroanilines exhibit significant biological activity, including antimicrobial and anticancer properties. For instance, compounds derived from this compound have shown potential as inhibitors of certain enzymes involved in tumor progression.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of a series of fluorinated anilines, including this compound. The study found that this compound inhibited the proliferation of cancer cells in vitro, demonstrating a dose-dependent response. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of various fluoroanilines against resistant strains of bacteria. The results indicated that this compound exhibited potent activity against several strains, suggesting its potential utility in developing new antibiotics.
Applications in Material Science
In addition to its pharmaceutical applications, this compound is also explored for use in material science:
- Polymer Chemistry : The compound can be used as a monomer for synthesizing polymers with specific properties, such as enhanced thermal stability or chemical resistance.
- Dyes and Pigments : Due to its unique structural features, it can serve as a precursor for dyes with vibrant colors and excellent lightfastness.
Data Table: Applications Overview
| Application Area | Specific Use Case | Observations |
|---|---|---|
| Pharmaceuticals | Intermediate for anticancer drugs | Induces apoptosis in cancer cells |
| Antimicrobial agents | Effective against resistant bacterial strains | |
| Material Science | Monomer for polymer synthesis | Enhances thermal stability |
| Precursor for dyes | Produces vibrant colors with good lightfastness |
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituted Anilines with Ether Linkages
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Electronic Effects :
- The 3-fluoro substituent in the target compound enhances electron-withdrawing properties, influencing reactivity in electrophilic substitution reactions. In contrast, 3-chloro (as in ) provides stronger electron withdrawal but with increased steric bulk.
- The 2-methoxyethoxy group offers moderate electron-donating effects via the ether oxygen, improving solubility in polar solvents compared to alkyl or aryl ethers .
Steric and Solubility Profiles :
- 3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline (MW 235.21) has higher hydrophobicity due to the trifluoromethyl group, limiting aqueous solubility compared to the target compound .
- 2-(2,2-Difluoroethoxy)-4-methylaniline (MW 187.19) exhibits reduced steric hindrance but lower thermal stability due to the labile difluoroethoxy group .
Table 2: Reaction Performance in Cross-Coupling and Functionalization
Notes on Reactivity:
- The methoxyethoxy group in the target compound may stabilize intermediates via hydrogen bonding, as observed in related compounds during palladium-catalyzed borylation .
- Fluorine at the 3-position reduces para-directed reactivity compared to non-fluorinated anilines, favoring ortho-substitution in some cases .
Biological Activity
3-Fluoro-2-(2-methoxyethoxy)aniline is an organic compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound has the following molecular characteristics:
- Molecular Formula : C10H13FNO3
- Molecular Weight : 217.22 g/mol
- CAS Number : 1286272-67-0
The synthesis of this compound typically involves the introduction of a fluorine atom at the meta position of an aniline derivative, followed by etherification with methoxyethanol. Various synthetic routes have been explored to optimize yield and purity.
Antiviral Properties
Research has indicated that derivatives of 3-fluoro compounds exhibit antiviral activity. For instance, nucleoside analogues containing a similar fluorinated structure have shown promise against hepatitis B virus (HBV) and human immunodeficiency virus (HIV). A study demonstrated that certain fluorinated nucleosides inhibited HBV polymerase with IC50 values as low as 120 nM, suggesting that modifications to the aniline structure can enhance antiviral potency .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated. Similar compounds in the literature have shown activity against various bacterial strains, indicating that this compound may possess similar properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorine atom may enhance lipophilicity, facilitating membrane penetration and increasing bioavailability. The methoxyethoxy group can contribute to hydrogen bonding interactions with target biomolecules, potentially leading to inhibition of enzymatic activity or modulation of receptor signaling pathways.
Table 1: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
